V-ATPase Proton Transport Inhibition
In a direct head-to-head comparison using ATP-dependent proton transport into inside-out microsome vesicles from RAW 264.7 cells, apicularen A inhibited proton transport with an IC₅₀ of 0.58 nM, which is 22-fold more potent than apicularen B (IC₅₀ = 13 nM) and 1.6-fold more potent than the classical V-ATPase inhibitor bafilomycin A1 (IC₅₀ = 0.95 nM) [1]. Additionally, apicularen A inhibited bafilomycin A1-sensitive ATP hydrolysis more potently than apicularen B [2].
| Evidence Dimension | V-ATPase proton transport inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.58 nM |
| Comparator Or Baseline | Apicularen B: 13 nM; Bafilomycin A1: 0.95 nM |
| Quantified Difference | 22-fold more potent than apicularen B; 1.6-fold more potent than bafilomycin A1 |
| Conditions | ATP-dependent proton transport into inside-out microsome vesicles from RAW 264.7 cells |
Why This Matters
For researchers requiring maximal V-ATPase inhibition at minimal compound concentration, apicularen A provides the highest potency among the benzolactone enamide class, enabling lower working concentrations and reduced off-target risk compared to apicularen B or bafilomycin A1.
- [1] Hong J, Yokomakura A, Nakano Y, et al. Inhibition of vacuolar-type (H+)-ATPase by the cytostatic macrolide apicularen A and its role in apicularen A-induced apoptosis in RAW 264.7 cells. FEBS Lett. 2006;580(11):2723-2730. doi:10.1016/j.febslet.2006.04.046 View Source
- [2] Hong J, Yokomakura A, Nakano Y, et al. Inhibition of vacuolar-type (H+)-ATPase by the cytostatic macrolide apicularen A and its role in apicularen A-induced apoptosis in RAW 264.7 cells. FEBS Lett. 2006;580(11):2723-2730. doi:10.1016/j.febslet.2006.04.046 View Source
